Relative Systemic Exposure (AUC Ratio) of N-Desmethylcarboxy Terbinafine vs. Parent Drug and Other Metabolites in Healthy Adults
In a multiple-dose study of 10 healthy male subjects receiving 250 mg oral terbinafine daily for 28 days, N-Desmethylcarboxy Terbinafine (SDZ 280-047) demonstrated a metabolite-to-parent area under the curve (AUC) ratio of 1.08, significantly lower than the primary metabolite SDZ 280-027 (carboxybutyl form, ratio 1.38) and the N-demethyl form SDZ 86-621 (ratio 1.25) [1]. This differential systemic exposure profile confirms that N-Desmethylcarboxy Terbinafine circulates at concentrations comparable to the parent drug, whereas alternative metabolites exhibit substantially higher relative exposure.
| Evidence Dimension | Metabolite-to-Parent AUC Ratio |
|---|---|
| Target Compound Data | AUC ratio: 1.08 (SDZ 280-047) |
| Comparator Or Baseline | AUC ratios: 1.38 (SDZ 280-027), 1.25 (SDZ 86-621), Parent Terbinafine = 1.00 |
| Quantified Difference | Ratio difference: -0.30 vs SDZ 280-027; -0.17 vs SDZ 86-621 |
| Conditions | Healthy male subjects (n=10), 250 mg/day oral terbinafine for 28 days, plasma AUC measured after final dose |
Why This Matters
Selection of the correct metabolite reference standard with a defined AUC ratio is essential for accurate bioequivalence determination and pharmacokinetic modeling, as using a metabolite with a higher AUC ratio (e.g., SDZ 280-027) would overestimate metabolic clearance and lead to erroneous regulatory conclusions.
- [1] Kovarik JM, Mueller EA, Zehender H, Denouël J, Caplain H, Millerioux L. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrob Agents Chemother. 1995;39(12):2738-2741. doi:10.1128/aac.39.12.2738 View Source
